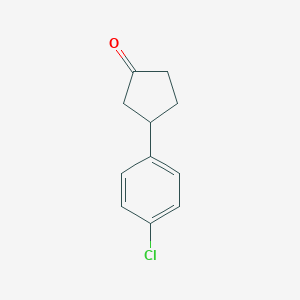
3-(4-Chlorophenyl)cyclopentanone
Vue d'ensemble
Description
3-(4-Chlorophenyl)cyclopentanone is a chemical compound with the molecular formula C11H11ClO . It has an average mass of 194.657 Da .
Synthesis Analysis
The synthesis of cyclopentanol, a related compound, from cyclopentene involves an initial addition-esterification reaction with acetic acid and a subsequent transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction were found to be a temperature range from 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 . For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .Molecular Structure Analysis
The molecular structure of 3-(4-Chlorophenyl)cyclopentanone has been determined using various methods . The compound has a five-membered ring with a carbonyl (C=O) group attached .Chemical Reactions Analysis
The chemical reactions involving cyclopentanol, a related compound, have been studied . Both the addition-esterification reaction and transesterification reaction were found to be exothermic .Physical And Chemical Properties Analysis
3-(4-Chlorophenyl)cyclopentanone is a stable compound . It is slightly soluble in water but mixes readily with most organic solvents, such as alcohol and ether .Applications De Recherche Scientifique
1. [3+2] Cycloaddition of Alkyl Aldehydes and Alkynes 3-(4-Chlorophenyl)cyclopentanone can be used in the [3+2] cycloaddition of alkyl aldehydes and alkynes . This method is a step- and atom-economic method for the synthesis of five-membered rings . The catalytic cycle consists of hydrogen atom abstraction from aldehydes, radical addition, 1,5-hydrogen atom transfer, anti-Baldwin 5-endo-trig cyclization, and back hydrogen abstraction . This method is showcased by the late-stage elaboration of medicinally relevant molecules and total or formal synthesis of (±)-β-cuparenone, (±)-laurokamurene B, and (±)-cuparene .
Microwave-Assisted Claisen-Schmidt Reaction
3-(4-Chlorophenyl)cyclopentanone can be synthesized using a microwave-assisted Claisen-Schmidt reaction . This method is efficient and selective, producing benzalacetones without self-condensation product in very short reaction times and good yields . This method is particularly useful for the synthesis of anti-inflammatory compounds structurally related with the coumarin skeleton .
Synthesis of Cyclopentanone Derivatives
3-(4-Chlorophenyl)cyclopentanone can be used in the synthesis of cyclopentanone derivatives . These derivatives are important structural scaffolds embedded in a number of natural products, pharmaceuticals, and bioactive compounds . They can serve as versatile intermediates in synthetic chemistry .
Radical Scavengers
Due to their conjugated system, benzalacetone and its derivatives, which can be synthesized from 3-(4-Chlorophenyl)cyclopentanone, have been described as radical scavengers with potential antioxidant properties .
Synthesis of Medicinally Relevant Molecules
3-(4-Chlorophenyl)cyclopentanone can be used in the late-stage elaboration of medicinally relevant molecules . This includes the total or formal synthesis of (±)-β-cuparenone, (±)-laurokamurene B, and (±)-cuparene .
Synthesis of Bioactive Compounds
3-(4-Chlorophenyl)cyclopentanone can be used in the synthesis of bioactive compounds . These compounds have a wide range of applications in the field of medicine and pharmacology .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPYGZVNDNYVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567771 | |
| Record name | 3-(4-Chlorophenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)cyclopentanone | |
CAS RN |
115169-77-2 | |
| Record name | 3-(4-Chlorophenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



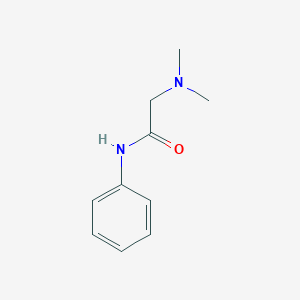
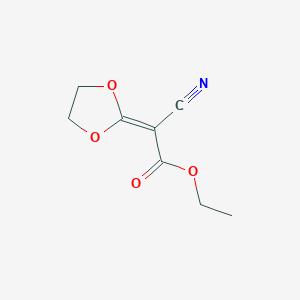
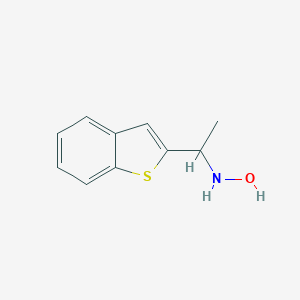

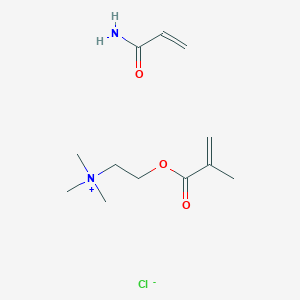
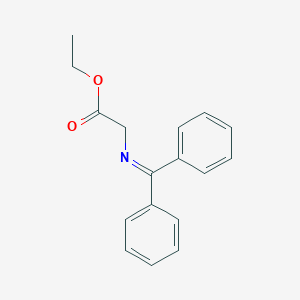
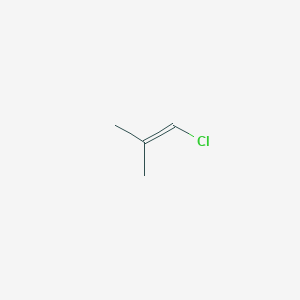
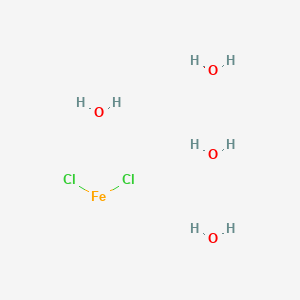
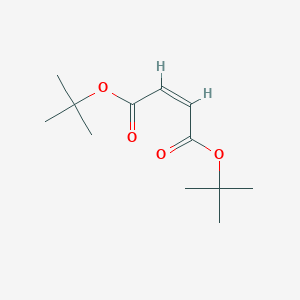
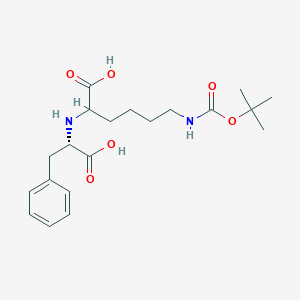

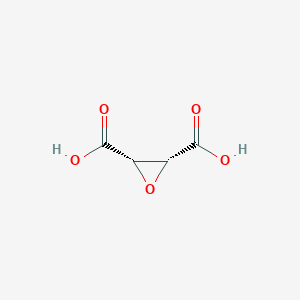
![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)
